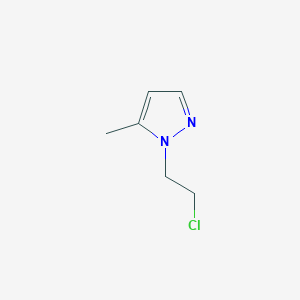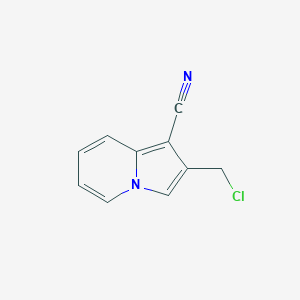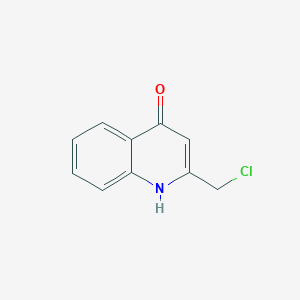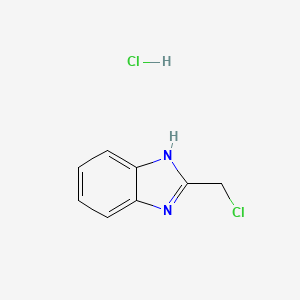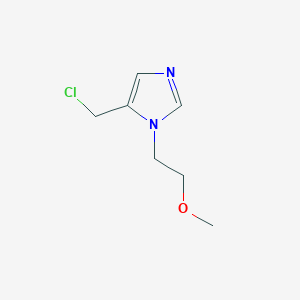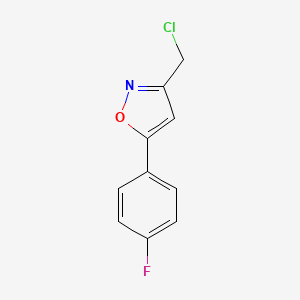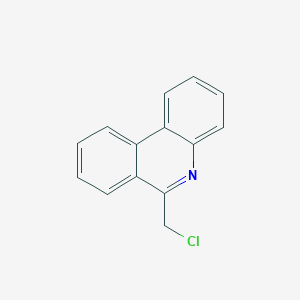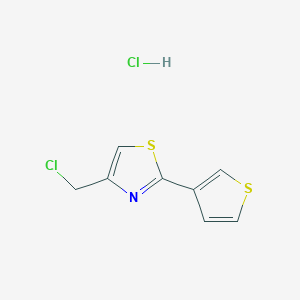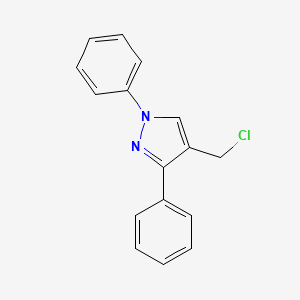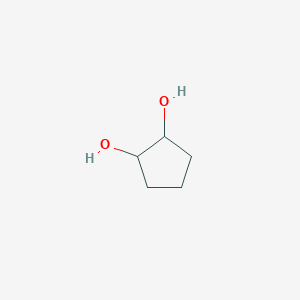
1,2-Cyclopentanediol
概要
説明
1,2-Cyclopentanediol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl (OH) groups attached to adjacent carbon atoms in a cyclopentane ring. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability .
作用機序
Target of Action
1,2-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 It’s known that certain diols can interact with bacterial quorum sensing , a system that regulates gene expression in response to cell density and often influences pathogenicity.
Mode of Action
It’s plausible that, like other diols, it may interfere with bacterial quorum sensing . Quorum sensing allows bacteria to coordinate behaviors such as biofilm formation, virulence, and antibiotic resistance . By disrupting these processes, this compound could potentially inhibit bacterial growth or pathogenicity.
Biochemical Pathways
Given its potential role in disrupting quorum sensing , it may impact pathways related to bacterial communication, biofilm formation, and virulence.
Result of Action
If it does indeed interfere with bacterial quorum sensing , it could potentially inhibit bacterial growth or pathogenicity by disrupting communication and coordination among bacterial cells.
生化学分析
Biochemical Properties
It is known that it has a molecular weight of 102.132 Da and a monoisotopic mass of 102.068077 Da . It is also known to have a density of 1.2±0.1 g/cm3 and a boiling point of 216.4±0.0 °C at 760 mmHg
Molecular Mechanism
It is known that it has two hydroxyl groups, which could potentially interact with biomolecules through hydrogen bonding
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1,2-Cyclopentanediol vary with different dosages in animal models
準備方法
1,2-Cyclopentanediol can be synthesized through various methods. One common synthetic route involves the oxidation of cyclopentene to cyclopentene oxide using hydrogen peroxide in the presence of a catalyst. The cyclopentene oxide is then hydrolyzed to yield this compound . The detailed steps are as follows:
Oxidation Reaction: Cyclopentene is reacted with hydrogen peroxide in the presence of a catalyst (e.g., Fu-Cu) and a cocatalyst (e.g., KCl) at 35-45°C for 4-6 hours to form cyclopentene oxide.
Hydrolysis Reaction: The cyclopentene oxide is then hydrolyzed with deionized water at 70-90°C for 80-110 hours using a solid proton acid as the catalyst.
Product Separation: The mixture is distilled under reduced pressure to obtain this compound.
化学反応の分析
1,2-Cyclopentanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone or other oxidized derivatives.
Reduction: Reduction reactions can convert it into cyclopentanol or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or hydrogen chloride.
Cleavage: Periodate cleavage of 1,2-diols results in the formation of aldehydes and ketones.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and periodic acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Cyclopentanediol has several applications in scientific research:
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving diols.
Medicine: Research is ongoing to explore its potential use in drug development and as a chiral intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
1,2-Cyclopentanediol can be compared with other similar compounds, such as:
1,3-Cyclopentanediol: This compound has hydroxyl groups on the first and third carbon atoms of the cyclopentane ring.
1,2-Cyclohexanediol: This compound has a six-membered ring and is used in similar applications but has different physical and chemical properties due to the larger ring size.
Cis-Cyclopenten-1,2-diol: This isomer has the hydroxyl groups on the same side of the cyclopentane ring, leading to different stereochemical properties and reactivity.
This compound is unique due to its specific ring structure and the positioning of the hydroxyl groups, which influence its reactivity and applications.
特性
IUPAC Name |
cyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOSERVUCJNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275933 | |
| Record name | 1,2-Cyclopentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5057-98-7, 5057-99-8, 4065-92-3 | |
| Record name | cis-1,2-Cyclopentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclopentane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



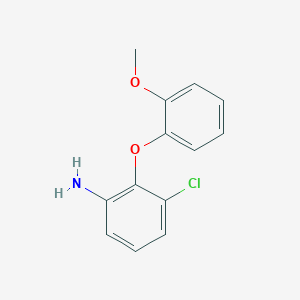
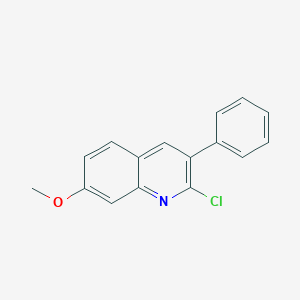
![2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3024869.png)
